REACTION_CXSMILES
|
C([O:4][CH:5]1[CH2:10][CH:9]2[CH2:11][C:6]1([CH3:12])[CH2:7][CH2:8]2)(=O)C>[OH-].[Na+]>[CH3:12][C:6]12[CH2:11][CH:9]([CH2:8][CH2:7]1)[CH2:10][CH:5]2[OH:4] |f:1.2|
|
Name
|
|
Quantity
|
31 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1C2(CCC(C1)C2)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 2 h
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with diethyl ether (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC12C(CC(CC1)C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.167 mol | |
AMOUNT: MASS | 21 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 98.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |